Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate
CAS No.: 1421868-51-0
Cat. No.: VC8239945
Molecular Formula: C12H15NO2
Molecular Weight: 205.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421868-51-0 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 |
| IUPAC Name | methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1 |
| Standard InChI Key | PLTYXWQEMLQCPO-WDEREUQCSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2 |
| SMILES | COC(=O)C1CCC(N1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CCC(N1)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate belongs to the pyrrolidine family, a class of saturated five-membered heterocycles containing one nitrogen atom. The compound’s molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. Its IUPAC name, methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate, reflects the stereochemical configuration at the 2- and 5-positions (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1421868-51-0 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Stereochemistry | (2R,5S) |
| SMILES Notation | COC(=O)[C@H]1CCC@HC2=CC=CC=C2 |
The pyrrolidine ring adopts a puckered conformation, with the phenyl group at C5 and the ester group at C2 introducing steric and electronic effects that influence reactivity. The chiral centers at C2 and C5 are critical for enantioselective interactions, particularly in biological systems.
Spectroscopic and Computational Data
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ^1H NMR spectrum exhibits distinct signals for the methyl ester (δ ~3.7 ppm), pyrrolidine protons (δ ~1.8–3.5 ppm), and aromatic protons (δ ~7.2–7.4 ppm). Density functional theory (DFT) calculations further support the stability of the (2R,5S) configuration, with the trans arrangement of substituents minimizing steric strain.
Synthesis and Optimization Strategies
Hydrogenation-Based Synthesis
The synthesis of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate typically involves a high-pressure hydrogenation strategy. A precursor such as a substituted pyrroline is subjected to hydrogenation at pressures exceeding 20 atm, often using palladium-on-carbon (Pd/C) or Raney nickel as catalysts. This method ensures high enantiomeric excess (ee > 98%) by leveraging the stereochemical control afforded by chiral catalysts.
Table 2: Representative Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Pressure | 25 atm |
| Temperature | 50°C |
| Solvent | Methanol |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Alternative Synthetic Routes
Alternative methods include asymmetric cyclization of δ-amino esters and enzymatic resolution of racemic mixtures. For example, lipase-mediated kinetic resolution has been employed to isolate the (2R,5S) enantiomer with >99% ee, though this approach is less scalable than hydrogenation.
Applications in Organic Synthesis
Versatility in Functional Group Transformations
The methyl ester group at C2 serves as a handle for diverse transformations:
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Hydrolysis: Treatment with aqueous HCl yields the corresponding carboxylic acid, (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, (2R,5S)-5-phenylpyrrolidine-2-methanol.
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Amidation: Coupling with amines via carbodiimide chemistry produces amide derivatives, valuable in peptidomimetic design.
Role in Asymmetric Catalysis
The compound’s chiral pyrrolidine scaffold has been utilized to synthesize organocatalysts for asymmetric Michael additions and aldol reactions. For instance, derivatives bearing thiourea moieties catalyze the formation of quaternary carbon centers with >90% ee.
Medicinal Chemistry and Biological Activity
Mechanism of Action
The (2R,5S) configuration enables selective binding to biological targets, particularly enzymes and receptors involved in neurotransmitter regulation. Computational docking studies suggest affinity for dopamine receptors (D₂ and D₃ subtypes), implicating potential applications in neurological disorders.
Table 3: Biological Activity of Related Compounds
| Compound | Activity | Target |
|---|---|---|
| (2S,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate | Anticancer (IC₅₀ = 58 µM) | A549 cells |
| 5-Phenylpyrrolidine-2-carboxamide | Antimicrobial (MIC = 16 µg/mL) | S. aureus |
Comparative Analysis with Stereoisomers
The (2R,5S) enantiomer demonstrates distinct reactivity compared to its (2S,5R) counterpart. For example:
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Hydrogenation Efficiency: (2R,5S) achieves 90% yield under standard conditions, whereas (2S,5R) requires higher pressures (30 atm) for comparable yields.
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Biological Selectivity: The (2R,5S) form shows 3-fold greater affinity for D₃ dopamine receptors than the (2S,5R) isomer.
Future Research Directions
Enantioselective Drug Development
Future studies should explore the compound’s utility in designing D₃-selective agonists for Parkinson’s disease. Structural modifications, such as introducing fluorinated phenyl groups, could enhance blood-brain barrier permeability.
Green Chemistry Applications
Developing solvent-free hydrogenation protocols or biocatalytic routes could reduce the environmental footprint of synthesis.
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